1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
The synthesis of 1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro and morpholine groups, and the incorporation of the sulfonyl group. Common synthetic routes may involve:
Cyclization reactions: to form the piperidine ring.
Nucleophilic substitution reactions: to introduce the fluoro and morpholine groups.
Sulfonylation reactions: to incorporate the sulfonyl group.
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperatures, specific catalysts, and precise reaction times.
Chemical Reactions Analysis
1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the breakdown of specific bonds and the formation of simpler molecules.
Scientific Research Applications
1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
1-(2-Fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Morpholine derivatives: These compounds contain the morpholine ring and may exhibit similar chemical reactivity.
Sulfonyl-containing compounds: These compounds have the sulfonyl group, which contributes to their chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
IUPAC Name |
1-(2-fluoro-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O6S/c18-15-2-1-13(27(24,25)20-7-9-26-10-8-20)11-14(15)16(21)19-5-3-12(4-6-19)17(22)23/h1-2,11-12H,3-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJOTLSTHTHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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